1-Brom-3-(isobutanesulfonyl)benzol

Übersicht

Beschreibung

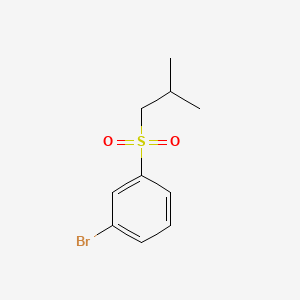

1-Bromo-3-(isobutanesulfonyl)benzene is an organic compound with the molecular formula C10H13BrO2S It is a derivative of benzene, where a bromine atom and an isobutanesulfonyl group are substituted at the 1 and 3 positions, respectively

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(isobutanesulfonyl)benzene has several applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-3-(isobutanesulfonyl)benzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic molecules, and its reactivity plays a crucial role in the synthesis of numerous chemical compounds .

Mode of Action

1-Bromo-3-(isobutanesulfonyl)benzene operates through a mechanism known as electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathway of electrophilic aromatic substitution . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The process preserves the aromaticity of the compound, which is crucial for maintaining the stability of the molecule .

Result of Action

The result of the action of 1-Bromo-3-(isobutanesulfonyl)benzene is the formation of a new compound where a hydrogen atom in the benzene ring has been replaced by the electrophile . This substitution allows for the synthesis of a wide range of organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(isobutanesulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of benzene followed by sulfonylation. The bromination step requires a bromine source, such as bromine (Br2), and a catalyst like iron(III) bromide (FeBr3) to facilitate the reaction.

Industrial Production Methods: Industrial production of 1-Bromo-3-(isobutanesulfonyl)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-(isobutanesulfonyl)benzene primarily undergoes substitution reactions due to the presence of the bromine atom and the sulfonyl group. These reactions include nucleophilic aromatic substitution and electrophilic aromatic substitution.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile, such as an amine or an alkoxide.

Electrophilic Aromatic Substitution: The sulfonyl group can be further modified through reactions with electrophiles.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium amide can yield 3-(isobutanesulfonyl)aniline, while nitration can produce 1-bromo-3-(isobutanesulfonyl)-4-nitrobenzene .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-(isobutanesulfonyl)benzene: Similar structure but with the sulfonyl group at the 4 position.

1-Chloro-3-(isobutanesulfonyl)benzene: Chlorine atom instead of bromine.

1-Bromo-3-(methylsulfonyl)benzene: Methylsulfonyl group instead of isobutanesulfonyl

Uniqueness: Its derivatives can be tailored for specific uses in various fields, making it a versatile compound for research and industrial applications .

Biologische Aktivität

1-Bromo-3-(isobutanesulfonyl)benzene, with the CAS number 1355247-79-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a bromine atom and an isobutanesulfonyl group attached to a benzene ring, which may contribute to its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of 1-Bromo-3-(isobutanesulfonyl)benzene is largely attributed to its ability to interact with various biomolecular targets. The sulfonyl group can enhance the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological nucleophiles such as thiols and amines. This mechanism is crucial for its potential applications in drug development.

Target Interactions

1-Bromo-3-(isobutanesulfonyl)benzene has shown interactions with several biological targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways related to inflammation and cancer progression.

Pharmacological Effects

Research indicates that compounds similar to 1-Bromo-3-(isobutanesulfonyl)benzene exhibit a range of pharmacological effects:

- Anticancer Activity : Some studies have suggested that sulfonyl-containing compounds can induce apoptosis in cancer cells through the activation of caspase pathways.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

- Antimicrobial Activity : There is potential for this compound to exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Case Studies and Research Findings

Recent studies have explored the biological activity of 1-Bromo-3-(isobutanesulfonyl)benzene and related compounds:

-

In Vitro Studies : In vitro assays demonstrated that 1-Bromo-3-(isobutanesulfonyl)benzene inhibited the growth of specific cancer cell lines. The IC50 values were determined through MTT assays, showing significant cytotoxicity at micromolar concentrations.

Cell Line IC50 (µM) A549 (Lung Cancer) 15 HeLa (Cervical) 10 MCF-7 (Breast) 20 - Mechanistic Studies : Further mechanistic studies using flow cytometry indicated that treatment with this compound led to increased levels of apoptotic markers such as Annexin V and activated caspases in treated cells.

- Animal Models : Preliminary animal studies suggested that administration of 1-Bromo-3-(isobutanesulfonyl)benzene resulted in reduced tumor size in xenograft models, indicating potential efficacy as an anticancer agent.

Eigenschaften

IUPAC Name |

1-bromo-3-(2-methylpropylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-4-9(11)6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKNTBVTWSFYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742785 | |

| Record name | 1-Bromo-3-(2-methylpropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-79-8 | |

| Record name | 1-Bromo-3-[(2-methylpropyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(2-methylpropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.